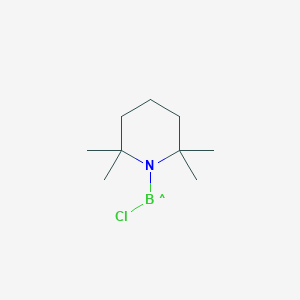
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a chlorine atom and a 2,2,6,6-tetramethylpiperidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a boron-containing reagent, such as boron trichloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boron compound. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borohydride compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows the compound to participate in a variety of chemical reactions, including catalysis and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound that serves as a precursor in the synthesis of Chloro(2,2,6,6-tetramethylpiperidin-1-yl)boranyl.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable nitroxyl radical used in oxidation reactions.
Lithium tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness
This compound is unique due to the presence of both a boron atom and a 2,2,6,6-tetramethylpiperidin-1-yl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
137696-19-6 |
|---|---|
Formule moléculaire |
C9H18BClN |
Poids moléculaire |
186.51 g/mol |
InChI |
InChI=1S/C9H18BClN/c1-8(2)6-5-7-9(3,4)12(8)10-11/h5-7H2,1-4H3 |
Clé InChI |
IFCMUQHSZSPXGG-UHFFFAOYSA-N |
SMILES canonique |
[B](N1C(CCCC1(C)C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















